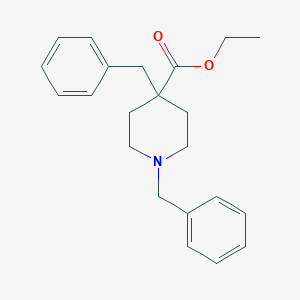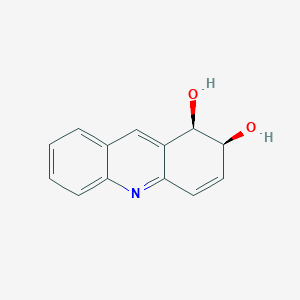
(1R,2S)-1,2-Dihydroacridine-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1,2-Dihydroacridine-1,2-diol is a chemical compound that belongs to the class of acridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has a number of biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is its low toxicity. It has been found to be relatively safe even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis. Further research is needed to explore the full therapeutic potential of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol in these and other areas.
Synthesemethoden
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol can be synthesized through a multistep process. The first step involves the condensation of 2,3-dihydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to a catalytic hydrogenation reaction to yield the desired product, ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol.
Wissenschaftliche Forschungsanwendungen
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has been found to have potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathology of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
192725-12-5 |
|---|---|
Produktname |
(1R,2S)-1,2-Dihydroacridine-1,2-diol |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(1R,2S)-1,2-dihydroacridine-1,2-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1 |
InChI-Schlüssel |
WESMSPZTGSSODE-QWHCGFSZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
Synonyme |
1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
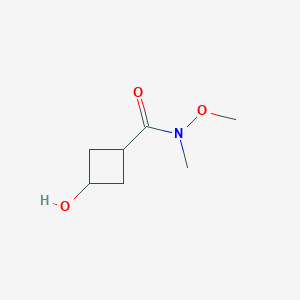

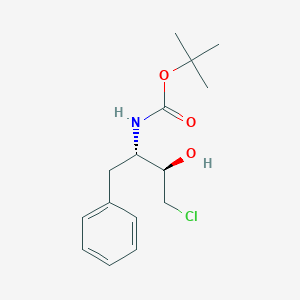
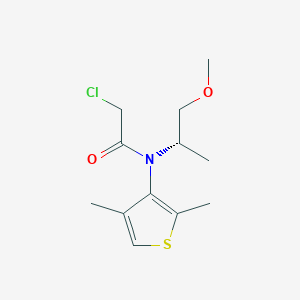

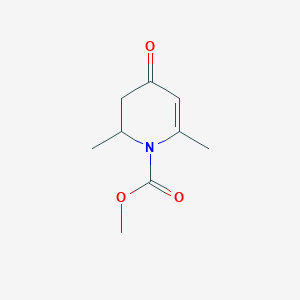
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

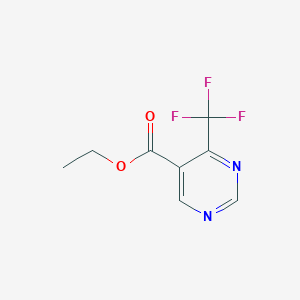
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
